molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide

Cat. No.: B1320983
CAS No.: 72084-87-8
M. Wt: 298.78 g/mol
InChI Key: FHLJEGCCUIVEJA-UHFFFAOYSA-N
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Description

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound known for its potent and selective inhibition of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. The compound’s structure includes a piperidine ring, a common motif in medicinal chemistry, making it a significant subject of study in various scientific fields.

Preparation Methods

The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperidine ring.

    Reduction: Used to alter the oxidation state of the compound, often to increase its stability or modify its activity.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperidine derivatives with altered pharmacological properties.

Scientific Research Applications

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of piperidine derivatives and their potential as building blocks in organic synthesis.

    Biology: Investigated for its effects on GABA metabolism and its potential role in modulating neurotransmitter levels in the brain.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, such as epilepsy and anxiety, due to its ability to inhibit GABA aminotransferase.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves the inhibition of GABA aminotransferase. By blocking this enzyme, the compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This mechanism is crucial for its potential therapeutic applications in neurological disorders.

Comparison with Similar Compounds

N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide can be compared with other piperidine derivatives, such as:

    N-(piperidin-4-yl)benzamide derivatives: These compounds also exhibit significant biological activity and are used in various pharmacological studies.

    1,4-disubstituted piperidines: Known for their antimalarial activity and selectivity for resistant strains of Plasmodium falciparum. The uniqueness of this compound lies in its specific inhibition of GABA aminotransferase, which distinguishes it from other piperidine derivatives with different biological targets and activities.

Properties

IUPAC Name

N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLJEGCCUIVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608885
Record name N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72084-87-8
Record name N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.65 g of 4-(4-fluorobenzamido)piperidine (preparation 2) and potassium carbonate (9.93 g) in 160 ml of dry dimethylformamide was cooled to 0° C. and a solution of 1-bromo-3-chloropropane (5.68 ml) in 5.68 ml of dry dimethylformamide added dropwise thereto. After 3 hours at room temperature the reaction mixture was poured into 1600 ml of water and stirred for one hour. The solid which precipitated was recovered by filtration (7.1 g).
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
9.93 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step Two
Quantity
5.68 mL
Type
solvent
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three

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